molecular formula C10H12BrNO B14055489 1-(3-Amino-5-(bromomethyl)phenyl)propan-1-one

1-(3-Amino-5-(bromomethyl)phenyl)propan-1-one

Cat. No.: B14055489
M. Wt: 242.11 g/mol
InChI Key: MXWIPBJKONZHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-5-(bromomethyl)phenyl)propan-1-one is a halogenated aromatic ketone featuring a propan-1-one backbone attached to a substituted phenyl ring. The phenyl ring is functionalized with an amino group (-NH₂) at the 3-position and a bromomethyl (-CH₂Br) group at the 5-position. The amino group provides nucleophilic and hydrogen-bonding capabilities, while the bromomethyl group serves as a reactive site for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions).

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-[3-amino-5-(bromomethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H12BrNO/c1-2-10(13)8-3-7(6-11)4-9(12)5-8/h3-5H,2,6,12H2,1H3

InChI Key

MXWIPBJKONZHDA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)CBr)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 3-methylbenzyl alcohol to form 3-(bromomethyl)benzyl alcohol, which is then converted to 1-(3-bromomethylphenyl)propan-1-one through a Friedel-Crafts acylation reaction

Industrial Production Methods

Industrial production of 1-(3-Amino-5-(bromomethyl)phenyl)propan-1-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(bromomethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3-amino-5-(carboxymethyl)phenyl)propan-1-one.

    Reduction: Formation of 1-(3-amino-5-(bromomethyl)phenyl)propan-1-ol.

    Substitution: Formation of 1-(3-amino-5-(azidomethyl)phenyl)propan-1-one.

Scientific Research Applications

1-(3-Amino-5-(bromomethyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(bromomethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Formula Key Properties/Reactivity Applications/Reactions
1-(3-Amino-5-(bromomethyl)phenyl)propan-1-one -NH₂ (3-), -CH₂Br (5-) C₁₀H₁₁BrNO Nucleophilic substitution, H-bonding Pharmaceutical intermediates
1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one -F (5-), -CH₂Br (3-) C₁₀H₁₀BrFO High electrophilicity, low solubility Halogenation studies
1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one Indole + phenylsulfonyl C₁₈H₁₅BrNO₃S Stability in acidic conditions Medicinal chemistry
1-(4-(4-(2-Isopropyl-4-methylthiazol-5-yl)thiophen-2-yl)phenyl)propan-1-one Thiophene + thiazole C₂₃H₂₃NOS₂ Pd-catalyzed coupling Materials science

Key Research Findings

  • Reactivity: The bromomethyl group in this compound undergoes nucleophilic substitution more readily than fluorine or chlorine analogues due to bromide’s superior leaving-group ability.
  • Synthetic Utility: Unlike thiophene or indole derivatives, the target compound’s amino group allows for diazotization or reductive amination, enabling diverse functionalization.

Biological Activity

1-(3-Amino-5-(bromomethyl)phenyl)propan-1-one is an organic compound notable for its structural features, including an amino group, a bromomethyl group, and a propanone moiety. These characteristics enhance its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C10H12BrN1O\text{C}_{10}\text{H}_{12}\text{Br}\text{N}_1\text{O}

Key Features:

  • Bromomethyl Group: Increases electrophilicity, enhancing reactivity in biological systems.
  • Amino Group: Capable of forming hydrogen bonds, influencing interactions with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits potential biological activities through various mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor by covalently bonding with active site residues of enzymes, thereby modulating their activities.
  • Interaction with Receptors: Its ability to form hydrogen bonds allows it to interact with receptors, potentially influencing metabolic pathways.

The mechanisms by which this compound exerts its biological effects include:

  • Covalent Bonding: The bromine atom enhances electrophilicity, allowing for nucleophilic attack by biomolecules.
  • Hydrogen Bonding: The amino group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.

Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Interaction Studies: Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies demonstrated its potential as a selective inhibitor of histone deacetylases (HDACs), which are important targets in cancer therapy .

Case Studies

  • Inhibition of HDAC6:
    • A study indicated that derivatives of compounds similar to this compound exhibited selective inhibition of HDAC6 at low nanomolar concentrations. This highlights the potential for developing therapeutic agents targeting epigenetic regulators .
  • Antimicrobial Activity:
    • Preliminary investigations suggest that the compound may possess antimicrobial properties, although detailed mechanisms remain to be elucidated. The presence of the amino group is believed to play a crucial role in these interactions .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Characteristics
1-(3-Amino-5-(chloromethyl)phenyl)propan-1-oneChloromethyl instead of bromomethylDifferent reactivity profile due to chlorine
1-(3-Amino-5-(methyl)phenyl)propan-1-oneLacks halogen substituentsReduced electrophilicity
1-(3-Amino-5-(hydroxymethyl)phenyl)propan-1-oneHydroxymethyl instead of halogenPotentially different biological interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.